4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one
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Overview
Description
4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one, also known as 4-Methylbenzylidene camphor, is an organic compound with the molecular formula C18H22O. It is a derivative of camphor and is commonly used in various applications, particularly in the cosmetics industry as a UV filter.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one typically involves the condensation of camphor with 4-methylbenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous monitoring: To ensure optimal reaction conditions.
Purification steps: Including distillation and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the benzylidene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: Used as a model compound in studying condensation reactions and UV filter mechanisms.
Biology: Investigated for its potential effects on biological systems, particularly in relation to its UV filtering properties.
Medicine: Explored for its potential use in dermatological applications due to its UV protection capabilities.
Industry: Widely used in the formulation of sunscreens and other personal care products.
Mechanism of Action
The primary mechanism of action of 4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one is its ability to absorb ultraviolet (UV) radiation. The compound absorbs UVB radiation, preventing it from penetrating the skin and causing damage. This absorption occurs through the excitation of electrons within the molecule, which then dissipate the energy as heat.
Comparison with Similar Compounds
Similar Compounds
Oxybenzone: Another UV filter used in sunscreens.
Avobenzone: Known for its ability to absorb UVA radiation.
Octocrylene: Often used in combination with other UV filters to enhance stability.
Uniqueness
4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one is unique due to its specific absorption spectrum, which makes it particularly effective at filtering UVB radiation. Its stability and compatibility with other sunscreen ingredients also make it a preferred choice in many formulations.
Properties
Molecular Formula |
C18H22O |
---|---|
Molecular Weight |
254.4 g/mol |
IUPAC Name |
(3Z)-4,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C18H22O/c1-12-5-7-13(8-6-12)11-15-16(19)14-9-10-18(15,4)17(14,2)3/h5-8,11,14H,9-10H2,1-4H3/b15-11+ |
InChI Key |
IFRCODNIQRHSLF-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)C3CCC2(C3(C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3CCC2(C3(C)C)C |
Origin of Product |
United States |
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